6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine
CAS No.: 1375473-77-0
Cat. No.: VC2872730
Molecular Formula: C8H13ClN4
Molecular Weight: 200.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375473-77-0 |
|---|---|
| Molecular Formula | C8H13ClN4 |
| Molecular Weight | 200.67 g/mol |
| IUPAC Name | 6-chloro-N,N-dimethyl-5-(methylaminomethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H13ClN4/c1-10-4-6-7(9)11-5-12-8(6)13(2)3/h5,10H,4H2,1-3H3 |
| Standard InChI Key | RSDXNEBRDGBYHM-UHFFFAOYSA-N |
| SMILES | CNCC1=C(N=CN=C1Cl)N(C)C |
| Canonical SMILES | CNCC1=C(N=CN=C1Cl)N(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine possesses several key identifiers that facilitate its recognition in chemical databases and literature:
| Identifier | Value |
|---|---|
| CAS Number | 1375473-77-0 |
| Molecular Formula | C8H13ClN4 |
| Molecular Weight | 200.67 g/mol |
| IUPAC Name | N-{[4-chloro-6-(dimethylamino)-5-pyrimidinyl]methyl}-N-methylamine |
| InChI | 1S/C8H13ClN4/c1-10-4-6-7(9)11-5-12-8(6)13(2)3/h5,10H,4H2,1-3H3 |
| InChI Key | RSDXNEBRDGBYHM-UHFFFAOYSA-N |
The structure features a pyrimidine ring with precisely positioned functional groups that define its chemical identity . The compound was first added to chemical databases in 2014, with the most recent modification to its record occurring in 2025, indicating ongoing interest in this compound .
Physical Properties
The physical characteristics of 6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine provide important insights into its behavior under various conditions:
| Property | Description |
|---|---|
| Physical Form | Powder |
| Standard Storage Temperature | 4°C |
| Typical Purity | 90% |
| Exact Mass | 200.0828741 Da |
These physical properties influence handling procedures, storage requirements, and experimental applications of the compound . The powder form facilitates measurement and dissolution in appropriate solvents for various applications, while the recommended storage temperature suggests moderate stability under refrigerated conditions.
Computed Chemical Properties
Computational analysis reveals several key properties that influence the compound's chemical behavior and biological interactions:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 1 | Indicates moderate lipophilicity, suggesting balanced hydrophilic/hydrophobic character |
| Hydrogen Bond Donor Count | 1 | Reflects limited hydrogen bond donation capacity |
| Hydrogen Bond Acceptor Count | 4 | Demonstrates substantial hydrogen bond accepting potential |
| Rotatable Bond Count | 3 | Suggests moderate conformational flexibility |
These computational parameters provide valuable insights into the compound's potential interactions with biological systems, solubility characteristics, and molecular behavior . The moderate lipophilicity value (XLogP3-AA = 1) suggests that the compound may exhibit reasonable membrane permeability while maintaining some aqueous solubility, properties that are significant for potential pharmaceutical applications.
Synthesis and Preparation
Production Methods
The production of 6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine at laboratory or industrial scale would likely require precise control of reaction parameters including:
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Temperature and pressure conditions
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Selection of appropriate solvents
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Catalyst systems to enhance selectivity
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Purification protocols to achieve the desired purity
The complexity of the substitution pattern in this compound suggests that its synthesis may involve multiple steps, each requiring optimization to achieve acceptable yields and purity . Industrial production methods would likely emphasize scalability, cost-effectiveness, and reproducibility while maintaining strict quality control measures.
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